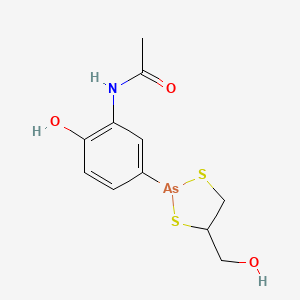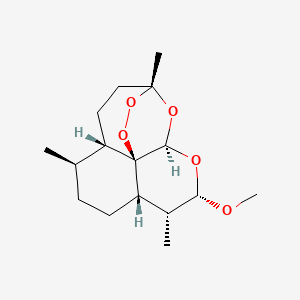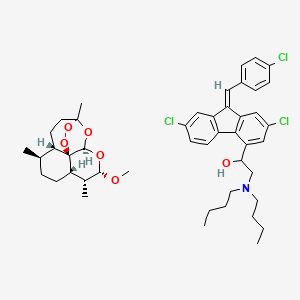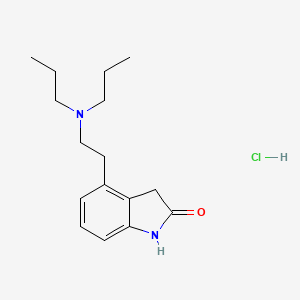
巴卡匹林盐酸盐
描述
盐酸巴氨匹林是一种青霉素类抗生素,也是氨苄西林的先导药物。它旨在提高氨苄西林的口服生物利用度,使其在口服时更有效。 盐酸巴氨匹林在体内迅速水解成氨苄西林,然后通过抑制细菌细胞壁合成发挥其抗菌作用 .
科学研究应用
盐酸巴氨匹林在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 用作研究先导药物活化和药物递送机制的模型化合物。
生物学: 用于研究细菌细胞壁合成和抗生素耐药性。
医学: 用于治疗各种细菌感染,包括呼吸道感染、皮肤和软组织感染、泌尿道感染和无并发症淋病性尿道炎.
工业: 用于开发新的抗生素制剂和药物递送系统.
作用机制
盐酸巴氨匹林是一种先导药物,在从胃肠道吸收过程中被水解成氨苄西林。氨苄西林通过抑制细胞壁粘肽的生物合成发挥其抗菌作用。这种抑制作用是通过氨苄西林与位于细菌细胞壁内的青霉素结合蛋白 (PBP) 结合而发生的。氨苄西林与 PBP 的结合阻止了肽聚糖链的交联,这是细菌细胞壁强度和刚性的必需条件。 结果,细菌细胞壁变弱,最终溶解,导致细菌死亡 .
类似化合物:
氨苄西林: 盐酸巴氨匹林的活性形式。
pivampicillin: 另一种具有类似特性的氨苄西林先导药物。
阿莫西林: 一种相关的青霉素类抗生素,具有更广泛的活性谱.
比较: 由于其先导药物的性质,盐酸巴氨匹林与氨苄西林相比具有更高的口服生物利用度。它被迅速吸收并水解成氨苄西林,导致更高且更一致的血清水平。pivampicillin 也显示出类似的生物利用度提高,但巴氨匹林具有更均匀的吸收曲线。 阿莫西林虽然在结构和功能上相似,但具有更广泛的活性谱,通常更适合某些感染 .
生化分析
Biochemical Properties
Bacampicillin hydrochloride is microbiologically inactive. It is absorbed following oral administration and during absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall . This hydrolysis converts bacampicillin hydrochloride into its active form, ampicillin . Ampicillin exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides .
Cellular Effects
Bacampicillin hydrochloride, in its active form as ampicillin, has a broad spectrum of antimicrobial activity . It exerts its effects on various types of cells, particularly bacteria, by inhibiting the synthesis of their cell walls . This results in cell lysis and death .
Molecular Mechanism
The molecular mechanism of action of Bacampicillin hydrochloride involves its conversion to ampicillin and the subsequent inhibition of bacterial cell wall synthesis . Ampicillin binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are involved in the final stages of assembling the bacterial cell wall, and their inhibition by ampicillin leads to cell lysis and death .
Temporal Effects in Laboratory Settings
Bacampicillin hydrochloride is rapidly absorbed from the gastrointestinal tract and is quickly cleaved by serum esterases to bioactive ampicillin . The pharmacokinetics of bacampicillin and ampicillin in the period 2.5–8 hr after their ingestion is virtually identical at equimolar doses .
Metabolic Pathways
Bacampicillin hydrochloride is metabolized in the body by esterases present in the intestinal wall . This metabolism is rapid and results in the conversion of Bacampicillin hydrochloride to its active form, ampicillin .
Transport and Distribution
Bacampicillin hydrochloride is absorbed following oral administration . During absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall . The resulting ampicillin is then distributed throughout the body to exert its antibacterial effects .
Subcellular Localization
As a prodrug, Bacampicillin hydrochloride is converted into ampicillin in the body, which then exerts its effects on bacteria . Ampicillin targets the cell wall of bacteria, specifically the penicillin-binding proteins located inside the bacterial cell wall . Therefore, the subcellular localization of Bacampicillin hydrochloride’s effects would be the bacterial cell wall .
准备方法
合成路线和反应条件: 盐酸巴氨匹林通过半合成工艺合成。合成涉及将叠氮青霉素钠盐与混合碳酸酯酯反应,该混合碳酸酯酯由乙醛和氯甲酸乙酯制备。 得到的酯然后在氢气和合适的催化剂的作用下还原,生成巴氨匹林 .
工业生产方法: 盐酸巴氨匹林的工业生产采用相同的合成路线,但规模更大。 该过程包括精确控制反应条件,如温度、压力和pH值,以确保最终产品的产率高且纯度高 .
化学反应分析
反应类型: 盐酸巴氨匹林在从胃肠道吸收过程中会发生水解。 这种水解是由肠壁中存在的酯酶催化的,将巴氨匹林转化为其活性形式氨苄西林 .
常用试剂和条件:
水解: 胃肠道中的酯酶。
还原: 合成过程中的氢气和合适的催化剂。
主要形成的产物:
氨苄西林: 由巴氨匹林水解而成的活性抗菌剂.
相似化合物的比较
Ampicillin: The active form of bacampicillin hydrochloride.
Pivampicillin: Another prodrug of ampicillin with similar properties.
Amoxicillin: A related penicillin antibiotic with a broader spectrum of activity.
Comparison: Bacampicillin hydrochloride has improved oral bioavailability compared to ampicillin due to its prodrug nature. It is rapidly absorbed and hydrolyzed to ampicillin, resulting in higher and more consistent serum levels. Pivampicillin also shows similar bioavailability improvements, but bacampicillin has a more uniform absorption profile. Amoxicillin, while similar in structure and function, has a broader spectrum of activity and is often preferred for certain infections .
属性
IUPAC Name |
1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7S.ClH/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12;/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25);1H/t11?,13-,14-,15+,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVTXAGTHUECPN-ANBBSHPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50972-17-3 (Parent) | |
| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045466 | |
| Record name | Bacampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37661-08-8 | |
| Record name | Bacampicillin-hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37661-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bacampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(ethoxycarbonyl)oxy]ethyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BACAMPICILLIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM034U953T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of bacampicillin hydrochloride?
A1: Bacampicillin hydrochloride itself is a prodrug, meaning it is inactive in its administered form. [] It is rapidly and completely hydrolyzed in vivo to ampicillin. [] Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, , ] Specifically, it inhibits the transpeptidation reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). [, , ] This inhibition weakens the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and bacterial death. [, , ]
Q2: How is bacampicillin hydrochloride absorbed and metabolized in the body?
A2: Bacampicillin hydrochloride is administered orally and is well-absorbed from the gastrointestinal tract. [, , ] It undergoes rapid and complete hydrolysis to ampicillin, primarily in the intestinal wall and blood, before reaching the systemic circulation. [, , ] This results in higher blood and tissue levels of ampicillin compared to an equivalent dose of oral ampicillin. [, ]
Q3: How is bacampicillin hydrochloride eliminated from the body?
A3: After conversion to ampicillin, it is primarily eliminated via renal excretion, with a small portion excreted in bile. [, ]
Q4: Does bacampicillin hydrochloride affect the pharmacokinetics of other drugs?
A4: Co-administration of bacampicillin hydrochloride with probenecid, a drug that inhibits renal tubular secretion, was found to limit the absorption of bacampicillin from the gastrointestinal tract in equids, suggesting a shared transport mechanism. [] This interaction highlights the potential for altered drug disposition when bacampicillin is co-administered with other drugs that utilize similar transport pathways.
Q5: What is known about the stability of bacampicillin hydrochloride in aqueous solutions?
A5: Studies on the stability of bacampicillin hydrochloride suspension have revealed that both total and dissolved bacampicillin hydrochloride decrease over time in aqueous solutions. [] This suggests that precipitation of bacampicillin base occurs from the solution. [] The degradation rate of bacampicillin hydrochloride in suspension was found to be faster compared to solutions, attributed to simultaneous degradation of both precipitated and dissolved forms. []
Q6: How does the formulation of bacampicillin hydrochloride impact its bioavailability?
A6: Several studies have investigated different formulations of bacampicillin hydrochloride to enhance its bioavailability and mask its bitter taste:* Microencapsulation: Microencapsulating bacampicillin hydrochloride with polymers like ethylcellulose or Eudragit E 100 has been explored to mask its bitterness and control its release. [, , , ] The choice of polymer and coating thickness can significantly influence the dissolution rate and in vivo performance. [, , ]
Suppositories:* Studies on sustained-release suppositories using Witepsol bases and macrogol bases revealed that the choice of base can impact the drug's absorption and bioavailability. [, ] The addition of polymer electrolytes like pectic acid or chondroitin sulfate was found to prolong the absorption of bacampicillin hydrochloride. []
Q7: What analytical methods are used to quantify bacampicillin hydrochloride?
A7: Several methods have been employed for the analysis of bacampicillin hydrochloride:* Microbiological Assay: This method utilizes the inhibition of bacterial growth by ampicillin, the active metabolite of bacampicillin, to determine its concentration. [] This method requires the hydrolysis of bacampicillin hydrochloride to ampicillin before analysis. []* High-Performance Liquid Chromatography (HPLC): HPLC provides a sensitive and specific method for quantifying bacampicillin and its metabolites in various biological matrices. [] This method allows for the simultaneous determination of both the prodrug and its active metabolite. []
Q8: What are the mechanisms of resistance to bacampicillin hydrochloride?
A9: Resistance to bacampicillin hydrochloride, like other β-lactam antibiotics, primarily arises from:* Production of β-lactamases: These enzymes, produced by bacteria, hydrolyze the β-lactam ring of bacampicillin and ampicillin, rendering them ineffective. [, ]* Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity to bacampicillin and other β-lactams, decreasing their effectiveness. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)


![3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B1667636.png)
